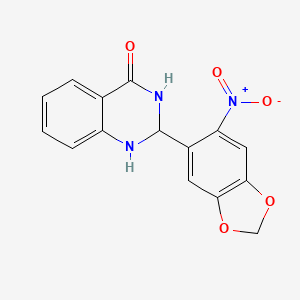
2-(6-nitro-1,3-benzodioxol-5-yl)-2,3-dihydro-1H-quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, 2-(6-nitro-1,3-benzodioxol-5-yl)-2,3-dihydro-1H-quinazolin-4-one, is a derivative of quinazolin-4(3H)-one, a heterocyclic compound that has garnered attention due to its potential pharmacological properties. Quinazolinones are known for their diverse biological activities, including antiviral properties, as demonstrated by the novel 3-sulphonamido-quinazolin-4(3H)-one derivatives synthesized using microwave-assisted techniques .
Synthesis Analysis
The synthesis of quinazolin-4(3H)-ones can be achieved through various methods. One such method is the one-pot cascade synthesis, which involves the acceptorless dehydrogenative coupling of o-aminobenzamide with alcohols, catalyzed by a nickel(II) catalyst with a tetraaza macrocyclic ligand. This method is efficient and environmentally benign, producing a variety of substituted quinazolin-4(3H)-ones in high yields . Another approach is the palladium-catalyzed transfer hydrogenation/condensation cascade of o-nitroaniline and o-nitrobenzamides under microwave irradiation, which is a highly efficient diversified methodology .
Molecular Structure Analysis
The molecular structure of quinazolin-4(3H)-ones is characterized by a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The presence of substituents on the quinazolinone core, such as the nitro group in the 6-position, can significantly influence the compound's electronic properties and reactivity .
Chemical Reactions Analysis
Quinazolin-4(3H)-ones can undergo various chemical reactions due to their reactive sites. For instance, the nitro group in the 6-position can participate in electrophilic substitution reactions, while the lactam moiety of the quinazolinone can engage in nucleophilic addition reactions. The synthesis of 2,3-dialkyl-6-nitro-quinazolin-4(3H)-imines and related compounds illustrates the reactivity of these sites, where key intermediates such as N,N'-disubstituted amidines are formed by rearrangement, followed by intramolecular reactions to form new heterocyclic rings .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolin-4(3H)-ones are influenced by their molecular structure and substituents. These properties include solubility, melting point, and stability, which are crucial for their potential application in pharmaceuticals. The antiviral activity of these compounds, as well as their cytotoxicity, can be assessed through assays such as the neutral red uptake assay, which determines the virus-inhibitory concentrations and cytotoxicity concentration, providing a selectivity index that is indicative of the compound's therapeutic potential .
Applications De Recherche Scientifique
Cytotoxicity and Anticancer Applications
Quinazoline derivatives have demonstrated significant cytotoxicity against cancer cell lines, making them potential candidates for anticancer drug development. The cytotoxic effects of quinazoline derivatives on human cancer cell lines, such as HeLa, indicate their potential as anticancer agents. These compounds act cytotoxically, inducing morphological changes and necrosis in tumor cells. The effectiveness of quinazoline derivatives, including those with nitro groups, has been highlighted in studies where specific derivatives showed potential as anticancer drugs based on National Cancer Institute (NCI) criteria (Ovádeková et al., 2005).
Synthetic Methodologies
Advancements in the synthesis of quinazoline derivatives have been pivotal. Novel methods for the synthesis of quinazolinone derivatives from nitro-compounds have been described, showcasing a general approach that facilitates access to these compounds. This includes the synthesis of thioxoquinazolinones and imidazoquinazolin-5-amines, indicating the versatility of quinazoline scaffolds in pharmaceutical chemistry (Dou et al., 2009).
Antibacterial and Antimalarial Activities
Quinazoline derivatives have also shown promising antibacterial and antimalarial effects. The synthesis and evaluation of novel thioxo-quinazolino[3,4-a]quinazolinones have been explored for their cytotoxicity against different cell lines, indicating their broader biological activities (Mohammadhosseini et al., 2017). Additionally, specific derivatives have been prepared and tested for their suppressive activity against Plasmodium berghei in mice, showcasing the antimalarial potential of quinazoline compounds (Elslager et al., 1978).
Propriétés
IUPAC Name |
2-(6-nitro-1,3-benzodioxol-5-yl)-2,3-dihydro-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O5/c19-15-8-3-1-2-4-10(8)16-14(17-15)9-5-12-13(23-7-22-12)6-11(9)18(20)21/h1-6,14,16H,7H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIBLNKBKRTAQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C3NC4=CC=CC=C4C(=O)N3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-nitro-1,3-benzodioxol-5-yl)-2,3-dihydro-1H-quinazolin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

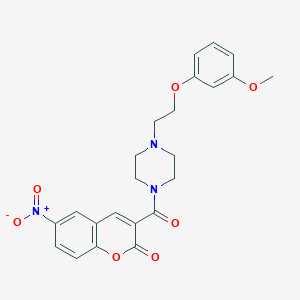
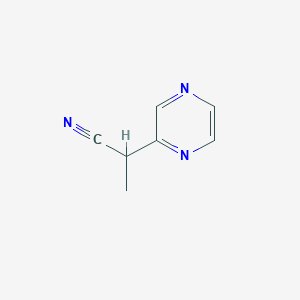
![(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(4-methoxyphenyl)methanone](/img/structure/B2514797.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)oxalamide](/img/structure/B2514798.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2514799.png)


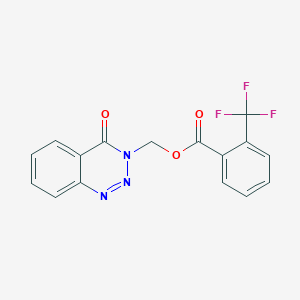
![N-(1-cyano-1,2-dimethylpropyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B2514809.png)
![2-Chloro-4-[(E)-2-(2,3-dihydro-1,4-benzodioxin-5-yl)ethenyl]-5-methylpyrimidine](/img/structure/B2514810.png)
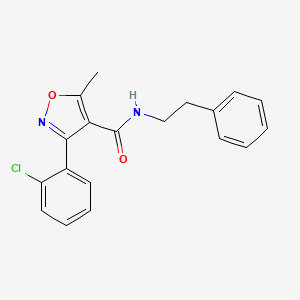


![1,6,7-Trimethyl-3-[(2-methylphenyl)methyl]-8-(methylpropyl)-1,3,5-trihydro-4-i midazolino[1,2-h]purine-2,4-dione](/img/structure/B2514816.png)